Ethyl [(S)-diphenylmethanesulfinyl]acetate
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Overview
Description
Ethyl [(S)-diphenylmethanesulfinyl]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(S)-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, is often preferred for its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(S)-diphenylmethanesulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl [(S)-diphenylmethanesulfinyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl [(S)-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the sulfinyl group.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
Phenyl acetate: An ester with a phenyl group, similar in structure but without the sulfinyl group.
Uniqueness
Ethyl [(S)-diphenylmethanesulfinyl]acetate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
827604-05-7 |
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Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-[(S)-benzhydrylsulfinyl]acetate |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m0/s1 |
InChI Key |
XQVZQTKFGQJNTO-NRFANRHFSA-N |
Isomeric SMILES |
CCOC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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